molecular formula C16H17NO B1324176 2-(4-Butylbenzoyl)pyridine CAS No. 61780-16-3

2-(4-Butylbenzoyl)pyridine

Cat. No.: B1324176
CAS No.: 61780-16-3
M. Wt: 239.31 g/mol
InChI Key: MHKIMWOSICAYIQ-UHFFFAOYSA-N
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Description

2-(4-Butylbenzoyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyridine ring substituted with a 4-butylbenzoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylbenzoyl)pyridine typically involves the condensation of 4-butylbenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylbenzoyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Butylbenzoyl)pyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Butylbenzoyl)pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a pyridine ring and a 4-butylbenzoyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research fields .

Properties

IUPAC Name

(4-butylphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-3-6-13-8-10-14(11-9-13)16(18)15-7-4-5-12-17-15/h4-5,7-12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKIMWOSICAYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642006
Record name (4-Butylphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61780-16-3
Record name (4-Butylphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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